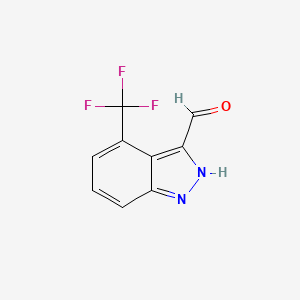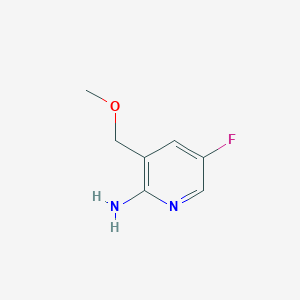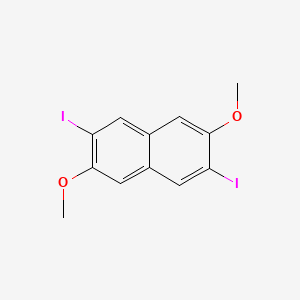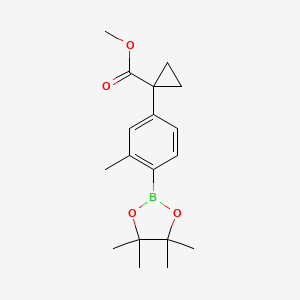
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one typically involves the reaction of 6-methyl-3-nitropyridin-2-amine with indolin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5-((6-Methyl-3-nitropyridin-2-yl)amino)indolin-2-one can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
3-Hydroxyindolin-2-one: Another indole derivative with distinct chemical properties and applications.
Isatin: A compound with a similar indole core but different functional groups and biological activities.
Propriétés
Formule moléculaire |
C14H12N4O3 |
|---|---|
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
5-[(6-methyl-3-nitropyridin-2-yl)amino]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H12N4O3/c1-8-2-5-12(18(20)21)14(15-8)16-10-3-4-11-9(6-10)7-13(19)17-11/h2-6H,7H2,1H3,(H,15,16)(H,17,19) |
Clé InChI |
VTMQJMJBHRQRLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


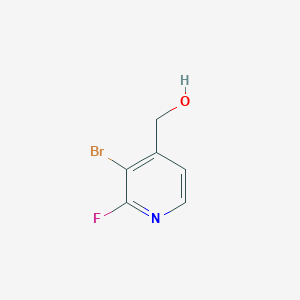
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
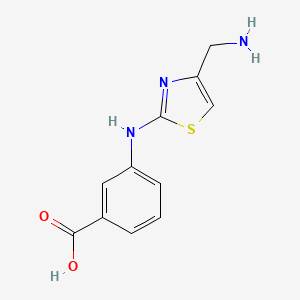
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
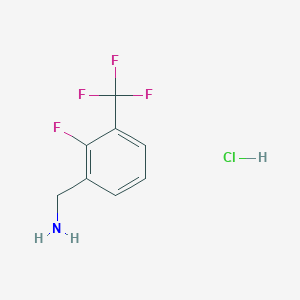
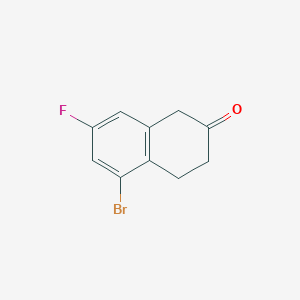
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

